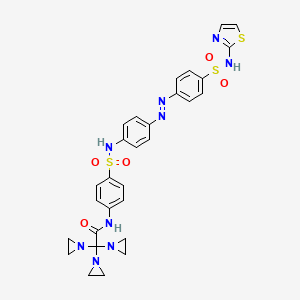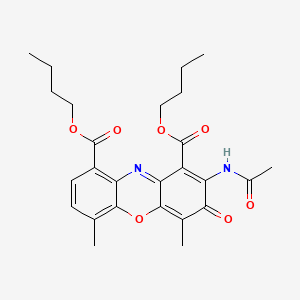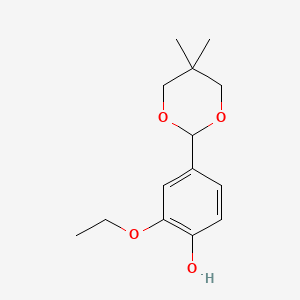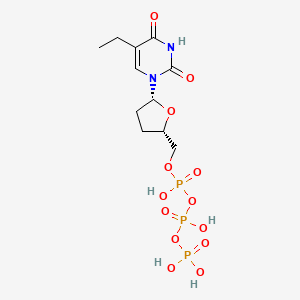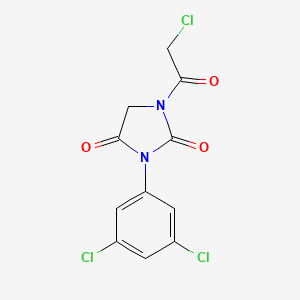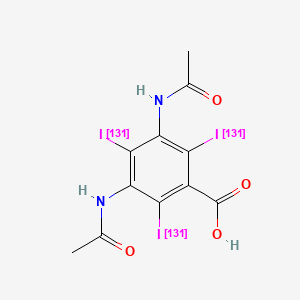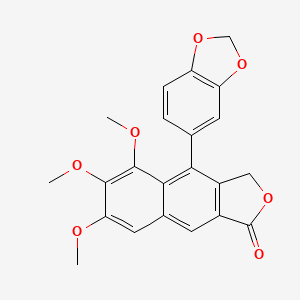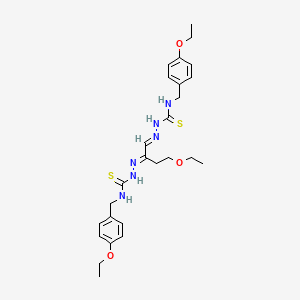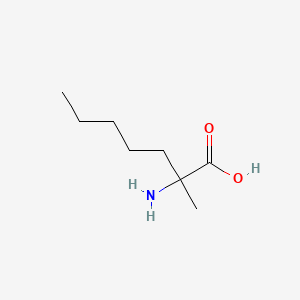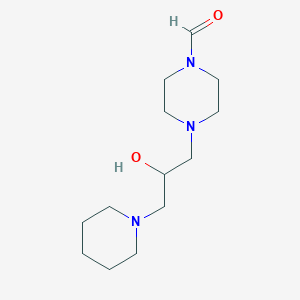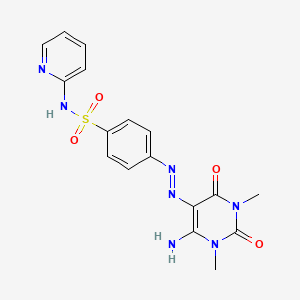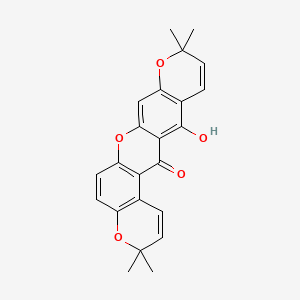
Thwaitesixanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thwaitesixanthone is a naturally occurring xanthone compound isolated from the bark and timber of Calophyllum thwaitesii, a tree species belonging to the Clusiaceae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thwaitesixanthone can be synthesized through structural modification of xanthone derivatives. One common method involves the acetylation of xanthone derivatives using acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, yielding this compound monoacetate as a yellow amorphous powder .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the bark and timber of Calophyllum thwaitesii. The extraction process includes solvent extraction using solvents like methanol and ethyl acetate, followed by purification through column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Thwaitesixanthone undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Methoxy or hydroxyl-substituted xanthones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Thwaitesixanthone exerts its biological effects through multiple mechanisms:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Thwaitesixanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Caloxanthone B: Exhibits high cytotoxic activity against stomach cancer cells.
Xanthochymone B: Shows potent cytotoxic activity against colorectal cancer cells.
1,3,5,6-Tetrahydroxyxanthone: Known for its antioxidant properties.
Dombakinaxanthone: Demonstrates antimicrobial and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
55785-61-0 |
|---|---|
Molekularformel |
C23H20O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
22-hydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one |
InChI |
InChI=1S/C23H20O5/c1-22(2)9-7-12-14(27-22)5-6-15-18(12)21(25)19-17(26-15)11-16-13(20(19)24)8-10-23(3,4)28-16/h5-11,24H,1-4H3 |
InChI-Schlüssel |
CGUOCNBOCVGVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



